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Abstract
Mevidalen (LY3154207) is an investigational, orally bioavailable, selective positive allosteric

modulator (PAM) of the dopamine D1 receptor, developed by Eli Lilly and Company. It

represents a novel therapeutic approach for the symptomatic treatment of Lewy body dementia

(LBD), a neurodegenerative disorder with limited treatment options. By enhancing the affinity of

the D1 receptor for its endogenous ligand, dopamine, Mevidalen aims to amplify dopaminergic

signaling in brain regions crucial for motor control, cognition, and wakefulness. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, and clinical

development of Mevidalen, with a focus on its evaluation for LBD. It summarizes key preclinical

and clinical data, details experimental protocols, and visualizes the underlying signaling

pathways and developmental workflows.

Introduction: The Challenge of Lewy Body Dementia
and the Rationale for a D1 Receptor PAM
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Lewy body dementia, encompassing both dementia with Lewy bodies (DLB) and Parkinson's

disease dementia (PDD), is the second most common cause of degenerative dementia in the

elderly. It is characterized by the intracellular accumulation of alpha-synuclein aggregates,

known as Lewy bodies, in the brain. The clinical presentation is complex, featuring a triad of

cognitive impairment, parkinsonian motor symptoms, and recurrent visual hallucinations. The

underlying neurobiology involves significant disruption of multiple neurotransmitter systems,

most notably the dopaminergic and cholinergic pathways.

Current therapeutic strategies for LBD are primarily symptomatic and offer limited efficacy.

While cholinesterase inhibitors can provide some cognitive benefits, and levodopa may

improve motor function, these treatments are often associated with significant side effects and

do not address the full spectrum of symptoms.

The dopamine D1 receptor is highly expressed in brain regions implicated in LBD pathology,

including the prefrontal cortex and striatum, which are critical for executive function and motor

control, respectively. The development of direct D1 receptor agonists has been challenging due

to issues with tolerability, including a narrow therapeutic window and the potential for inducing

dyskinesias.

Mevidalen, as a positive allosteric modulator, offers a more nuanced approach. By binding to a

site on the D1 receptor distinct from the dopamine binding site, it does not directly activate the

receptor but rather enhances the affinity and/or efficacy of endogenous dopamine. This

mechanism is hypothesized to provide a more physiological and controlled enhancement of

dopaminergic signaling, potentially leading to a better therapeutic index compared to direct

agonists.

Discovery and Preclinical Development
Compound Identification and Optimization
Mevidalen is a tetrahydroisoquinoline derivative and a close structural analogue of DETQ,

another D1 receptor PAM.[1] Its discovery was the result of extensive medicinal chemistry

efforts aimed at identifying potent and selective non-catechol modulators of the D1 receptor

with favorable pharmacokinetic properties, including oral bioavailability and the ability to cross

the blood-brain barrier.[1]
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In Vitro Pharmacology
In vitro studies have demonstrated that Mevidalen is a potent and selective PAM of the human

dopamine D1 receptor, with an EC50 of 3 nM in a human D1 cyclic AMP (cAMP) assay.[2] It

exhibits minimal intrinsic agonist activity, meaning it has little to no effect on receptor activation

in the absence of dopamine. This selectivity is crucial for its proposed mechanism of action, as

it avoids non-specific receptor activation.

Preclinical In Vivo Studies
Preclinical evaluation of Mevidalen in various animal models has provided evidence for its

potential therapeutic effects in LBD. Key findings include:

Enhanced Cortical Acetylcholine Release: In in vivo studies, Mevidalen has been shown to

increase the release of acetylcholine in the cortex.[2] This is a significant finding, as

cholinergic deficits are a hallmark of LBD and contribute to cognitive impairment.

Reversal of Hypomotility: In models of dopamine depletion, Mevidalen demonstrated the

ability to reverse hypomotility, suggesting a potential benefit for the parkinsonian motor

symptoms of LBD.[2]

Pro-cognitive and Wakefulness-Promoting Effects: Preclinical studies have also indicated

that D1 receptor PAMs like Mevidalen may have pro-cognitive and wakefulness-promoting

effects, addressing other key symptoms of LBD.[3][4]

Mechanism of Action: Allosteric Modulation of the
Dopamine D1 Receptor Signaling Pathway
Mevidalen exerts its effects by binding to an allosteric site on the dopamine D1 receptor, a G-

protein coupled receptor (GPCR). This binding event induces a conformational change in the

receptor that increases its affinity for dopamine. When dopamine binds to the orthosteric site of

the Mevidalen-bound receptor, the efficiency of downstream signaling is enhanced.

The canonical signaling pathway for the D1 receptor involves its coupling to the Gαs/olf G-

protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of

ATP to cyclic AMP (cAMP), a second messenger that in turn activates Protein Kinase A (PKA).

PKA then phosphorylates various downstream targets, including the DARPP-32 protein and
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transcription factors like CREB, ultimately leading to changes in gene expression and neuronal

function. By potentiating this cascade, Mevidalen is thought to improve neuronal

communication and plasticity in key brain circuits affected in LBD.

Recent molecular dynamics simulations based on cryo-electron microscopy structures of the

D1 receptor have provided insights into the specific interactions between Mevidalen

(LY3154207) and the receptor. These studies suggest that Mevidalen binding stabilizes a

helical conformation of the intracellular loop 2 (IL2) and induces subtle but significant changes

in key structural motifs, ultimately enhancing the coupling of the Gs protein to the receptor.[2][5]
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Caption: Mevidalen's allosteric modulation of the D1 receptor signaling pathway.

Clinical Development: The PRESENCE Phase 2 Trial
The primary clinical investigation of Mevidalen for LBD was the PRESENCE study, a Phase 2,

multicenter, randomized, double-blind, placebo-controlled trial (NCT03305809).

Experimental Protocol
Study Design: The PRESENCE trial was a 12-week study that randomized 344 participants

with LBD (either PDD or DLB) in a 1:1:1:1 ratio to receive one of three daily doses of Mevidalen
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(10 mg, 30 mg, or 75 mg) or a placebo.[6]

Participant Population:

Inclusion Criteria:

Age 40-85 years.

Diagnosis of dementia with Lewy bodies or Parkinson's disease dementia.

Montreal Cognitive Assessment (MoCA) score between 10 and 23.

Modified Hoehn and Yahr stage of 0-4.

Exclusion Criteria:

Significant neurological or psychiatric conditions other than LBD.

History of stroke or other significant cerebrovascular disease.

Use of certain antipsychotic medications.

Endpoints:

Primary Outcome Measure: The primary endpoint was the change from baseline in the

Cognitive Drug Research (CDR) Continuity of Attention (CoA) composite score at 12 weeks.

[6]

Secondary Outcome Measures: Secondary endpoints included:

Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog13).[6]

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS),

total score (sum of Parts I-III).[6]

Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-

CGIC).[6]

Epworth Sleepiness Scale (ESS).
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Experimental Workflow Diagram
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Caption: Workflow of the PRESENCE Phase 2 clinical trial.

Clinical Trial Results
The PRESENCE trial yielded mixed results. While it did not meet its primary or secondary

cognitive endpoints, it demonstrated a significant and dose-dependent improvement in motor
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symptoms.[6][7]

Efficacy:

Primary Endpoint (Cognition): Mevidalen failed to show a statistically significant improvement

in the CDR Continuity of Attention composite score compared to placebo at any of the doses

tested.[6]

Secondary Endpoints:

Motor Function (MDS-UPDRS): Mevidalen resulted in a significant, dose-dependent

improvement in the MDS-UPDRS total score (sum of Parts I-III) compared to placebo.[6]

[7]

Global Impression of Change (ADCS-CGIC): The 30 mg and 75 mg doses of Mevidalen

showed a statistically significant improvement in the ADCS-CGIC scores compared to

placebo.[6][7]

Quantitative Data Summary:
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Outcome
Measure

Placebo
Mevidalen 10
mg

Mevidalen 30
mg

Mevidalen 75
mg

MDS-UPDRS

Total Score

(Parts I-III)

Change from

Baseline

- p < 0.05 p < 0.05 p < 0.01

ADCS-CGIC

(Minimal or

Better

Improvement)

- NS p < 0.01 p < 0.01

ADCS-CGIC

(Moderate or

Better

Improvement)

- NS p < 0.05 p < 0.001

CDR CoA

Composite Score

Change from

Baseline

- NS NS NS

ADAS-Cog13

Change from

Baseline

- NS NS NS

NS: Not

Significant

Safety and Tolerability:

Mevidalen was generally well-tolerated. The most common treatment-emergent adverse events

were falls, which occurred in a higher proportion of patients in the 10 mg and 75 mg Mevidalen

groups compared to placebo.[8] Increases in blood pressure and cardiovascular serious

adverse events were most pronounced at the 75 mg dose.[6]

Discussion and Future Directions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2021.806618/full
https://pubmed.ncbi.nlm.nih.gov/34859493/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The development of Mevidalen for Lewy body dementia highlights both the promise and the

challenges of targeting the dopaminergic system in this complex neurodegenerative disease.

The findings from the PRESENCE trial are significant for several reasons:

Proof of Concept for Motor Benefit: The study provides clinical proof of concept that a

dopamine D1 receptor PAM can improve motor function in patients with LBD. This is a

crucial finding, as motor symptoms are a core and disabling feature of the disease.

Lack of Cognitive Efficacy: The failure to meet the primary cognitive endpoint underscores

the complexity of treating cognitive impairment in LBD. It is possible that a more targeted

approach or a combination therapy may be required to achieve cognitive benefits.

Favorable Safety Profile: The overall safety and tolerability profile of Mevidalen appears to

be acceptable, although the increased risk of falls and cardiovascular events at higher doses

warrants further investigation.

Future research on Mevidalen and other D1 receptor PAMs for LBD should focus on several

key areas:

Optimizing Dosing: Further studies are needed to determine the optimal dose of Mevidalen

that balances motor benefits with the risk of adverse events.

Patient Stratification: Identifying patient subgroups who are most likely to respond to

Mevidalen treatment could enhance its therapeutic potential.

Combination Therapies: Investigating the use of Mevidalen in combination with other

symptomatic treatments for LBD, such as cholinesterase inhibitors, may lead to synergistic

effects.

Long-term Efficacy and Safety: Long-term extension studies are necessary to evaluate the

durability of the motor benefits and the long-term safety of Mevidalen.

Conclusion
Mevidalen represents a novel and promising therapeutic approach for the management of

motor symptoms in Lewy body dementia. Its unique mechanism of action as a dopamine D1

receptor positive allosteric modulator offers a potential advantage over existing dopaminergic
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therapies. While the PRESENCE trial did not demonstrate a benefit in cognition, the significant

improvement in motor function provides a strong rationale for the continued development of

Mevidalen and other D1 PAMs for this debilitating neurodegenerative disease. Further clinical

investigation is warranted to fully elucidate the therapeutic potential and optimal use of

Mevidalen in the complex clinical landscape of Lewy body dementia.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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